

TP-238 Hydrochloride: A Technical Guide for Cancer Research

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Compound of Interest		
Compound Name:	TP-238 hydrochloride	
Cat. No.:	B3026080	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As an epigenetic reader, the inhibition of these bromodomains presents a compelling therapeutic strategy in oncology. This document provides a comprehensive technical overview of TP-238 hydrochloride, including its mechanism of action, biochemical and cellular activity, and the signaling pathways implicated in cancer. Detailed experimental protocols for its characterization are also provided to facilitate its use in a research setting.

Mechanism of Action

TP-238 hydrochloride is a dual inhibitor of the bromodomains of CECR2 and BPTF. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism in the regulation of gene transcription.

 BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling complex. BPTF plays a crucial role in regulating chromatin structure and has been shown to be involved in the c-MYC oncogenic pathway.[1]



• CECR2 is also involved in chromatin remodeling and has been implicated in the NF-κB signaling pathway, which is a key regulator of inflammation, immunity, and cell survival.[2]

By competitively binding to the acetyl-lysine binding pockets of CECR2 and BPTF bromodomains, TP-238 disrupts their chromatin-associated functions, thereby modulating the expression of genes regulated by these proteins.

Quantitative Data

The following tables summarize the key quantitative data for **TP-238 hydrochloride**.

Table 1: Biochemical and Cellular Potency of TP-238 Hydrochloride

Target	Assay Type	Parameter	Value (nM)
CECR2	AlphaScreen®	IC50	30[1]
BPTF	AlphaScreen®	IC50	350[1]
CECR2	Isothermal Titration Calorimetry (ITC)	Kd	10[1]
BPTF	Isothermal Titration Calorimetry (ITC)	Kd	120[1]
CECR2	NanoBRET™ Cellular Target Engagement	EC50	200-300[1]
BPTF	NanoBRET™ Cellular Target Engagement	EC50	200-300[1]

Table 2: Selectivity Profile of TP-238 Hydrochloride

Off-Target	Assay Type	Parameter	Value (µM)
BRD9	Biochemical Assay	IC50	1.4[1]
338 Kinases	Kinase Panel Screen	Activity at 1 μM	No significant activity

Table 3: Physicochemical Properties of TP-238 Hydrochloride



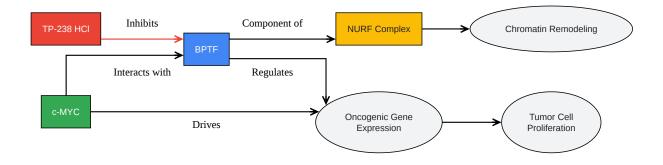
Property	Value
Molecular Formula	C22H30N6O3S · HCI
Molecular Weight	495.0 g/mol

Signaling Pathways

The inhibition of CECR2 and BPTF by **TP-238 hydrochloride** is anticipated to impact key oncogenic signaling pathways.

BPTF and the c-MYC Pathway

BPTF is a known interactor of the oncoprotein c-MYC and is required for its recruitment to chromatin and subsequent transcriptional activity.[1] Inhibition of BPTF with TP-238 can therefore disrupt c-MYC-driven gene expression, which is a hallmark of many cancers.



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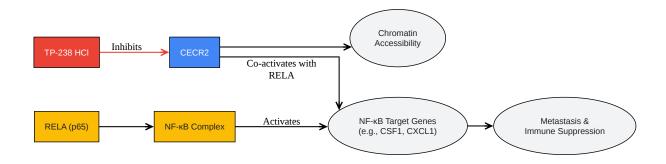
Figure 1: BPTF-c-MYC Signaling Axis and Inhibition by TP-238.

CECR2 and the NF-kB Pathway

CECR2 has been shown to interact with the RELA subunit of NF-kB and is recruited to NF-kB target gene promoters.[2] This interaction enhances chromatin accessibility and the expression



of genes involved in metastasis and immune suppression. TP-238, by inhibiting CECR2, can potentially reverse these effects.



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Figure 2: CECR2-NF-KB Signaling Pathway and Inhibition by TP-238.

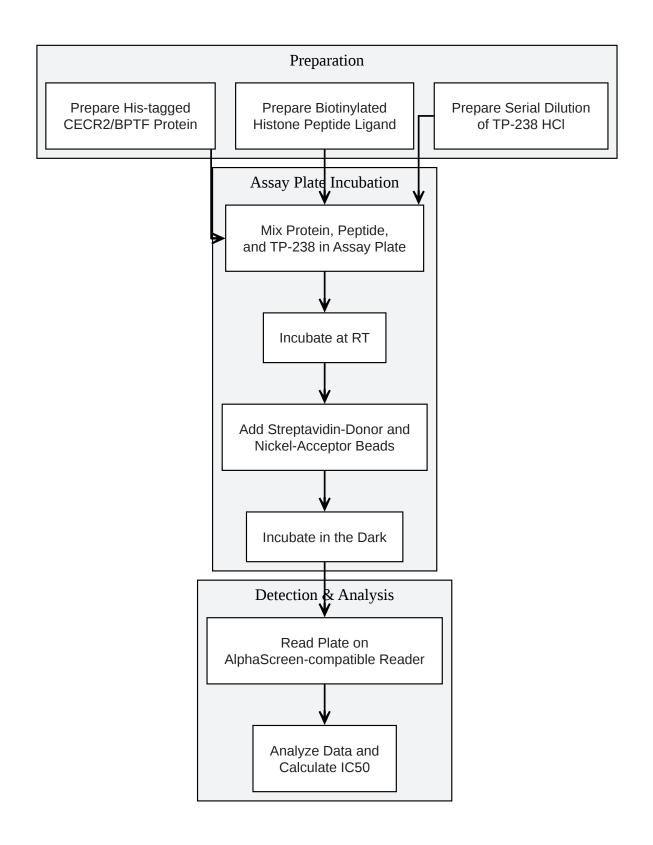
Experimental Protocols

Detailed methodologies for the key assays used to characterize **TP-238 hydrochloride** are provided below.

AlphaScreen® Assay for IC50 Determination

This protocol describes a competition assay to determine the half-maximal inhibitory concentration (IC50) of TP-238.





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Figure 3: Workflow for the AlphaScreen® Assay.



Materials:

- His-tagged recombinant CECR2 or BPTF bromodomain protein
- Biotinylated histone peptide (e.g., H4K16ac)
- TP-238 hydrochloride
- AlphaScreen® Streptavidin Donor beads and Nickel Chelate Acceptor beads
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
- 384-well low-volume assay plates

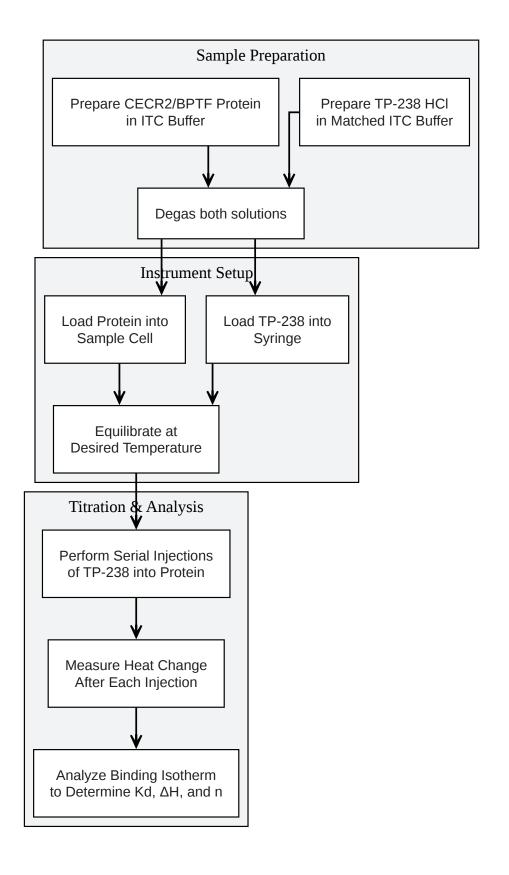
Procedure:

- Prepare a serial dilution of TP-238 hydrochloride in assay buffer.
- In a 384-well plate, add the diluted TP-238, His-tagged protein, and biotinylated histone peptide.
- Incubate the mixture at room temperature for 30 minutes.
- In subdued light, add a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads to each well.
- Seal the plate and incubate in the dark at room temperature for 60-90 minutes.
- Read the plate on an AlphaScreen®-compatible plate reader.
- The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC) for Kd Determination

This protocol outlines the determination of the dissociation constant (Kd) of TP-238 binding to its target bromodomains.





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Figure 4: Workflow for Isothermal Titration Calorimetry.



Materials:

- Purified CECR2 or BPTF bromodomain protein
- TP-238 hydrochloride
- ITC buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 500 μM TCEP)
- Isothermal Titration Calorimeter

Procedure:

- Prepare the protein solution (typically 10-50 μM) and the TP-238 solution (typically 10-20 fold higher concentration than the protein) in identical, degassed ITC buffer.
- Load the protein solution into the sample cell of the calorimeter and the TP-238 solution into the injection syringe.
- Allow the system to equilibrate to the desired temperature (e.g., 25°C).
- Perform a series of small injections (e.g., 2-5 μL) of the TP-238 solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
- The heat change associated with each injection is measured.
- The resulting data is integrated and fit to a suitable binding model to determine the Kd, enthalpy of binding (ΔH), and stoichiometry (n).

In Vitro and In Vivo Cancer Research Applications

While extensive studies on the direct anti-cancer effects of **TP-238 hydrochloride** are not widely published, its role as a selective probe for CECR2 and BPTF provides a strong rationale for its use in cancer research.

 In Vitro Studies: TP-238 can be used to investigate the consequences of CECR2 and BPTF inhibition in various cancer cell lines. Key assays would include:



- Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To determine the effect of TP-238 on the proliferation and survival of cancer cells.
- Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To assess whether TP-238 induces programmed cell death.
- Migration and Invasion Assays (e.g., Transwell assay): To evaluate the impact of TP-238
 on the metastatic potential of cancer cells, particularly in the context of CECR2 inhibition.
- Gene Expression Analysis (e.g., RT-qPCR, RNA-seq): To identify the downstream transcriptional changes following treatment with TP-238, confirming the modulation of c-MYC and NF-κB target genes.
- In Vivo Studies: Based on the roles of its targets in tumorigenesis, TP-238 could be evaluated in preclinical animal models of cancer.
 - Xenograft Models: Human cancer cell lines could be implanted into immunocompromised mice, followed by treatment with TP-238 to assess its effect on tumor growth.
 - Patient-Derived Xenograft (PDX) Models: These models, which more closely recapitulate the heterogeneity of human tumors, would be valuable for evaluating the efficacy of TP-238.
 - Pharmacokinetic Studies: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of TP-238 would be essential for its development as a potential therapeutic agent. Currently, specific pharmacokinetic data for TP-238 is not publicly available.

Conclusion

TP-238 hydrochloride is a valuable research tool for elucidating the roles of the CECR2 and BPTF bromodomains in cancer biology. Its high potency and selectivity make it an ideal probe for target validation and for exploring the therapeutic potential of inhibiting these epigenetic readers. Further studies are warranted to fully characterize its anti-cancer efficacy in a variety of preclinical models. This technical guide provides the foundational information required for researchers to effectively utilize **TP-238 hydrochloride** in their cancer research endeavors.



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References

- 1. TP-238 | Structural Genomics Consortium [thesgc.org]
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